

# 4,5-dichloroimidazole aldehyde functional group analysis

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## Compound of Interest

**Compound Name:** 4,5-dichloro-1H-imidazole-2-carbaldehyde

**CAS No.:** 81293-97-2

**Cat. No.:** B3155872

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An In-depth Technical Guide to the Functional Group Analysis of 4,5-Dichloro-1H-imidazole-2-carboxaldehyde

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## Abstract

This technical guide provides a comprehensive analysis of the functional groups within 4,5-dichloro-1H-imidazole-2-carboxaldehyde (CAS No. 81293-97-2), a pivotal heterocyclic building block in medicinal chemistry and materials science.<sup>[1][2]</sup> We delve into the unique electronic properties of this molecule, dictated by the interplay between the imidazole core, the electron-withdrawing chloro substituents, and the reactive aldehyde moiety. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the definitive characterization of this compound using a suite of spectroscopic and chromatographic techniques. Methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-

Vis) spectroscopy are presented with an emphasis on the causality behind experimental observations and data interpretation.

## Introduction: The Significance of a Multifunctional Scaffold

4,5-dichloro-1H-imidazole-2-carboxaldehyde is a highly valuable intermediate in synthetic organic chemistry.[3] Its structure is characterized by three key features: a five-membered imidazole ring, two chlorine atoms at the C4 and C5 positions, and a carboxaldehyde group at the C2 position. This unique combination of functional groups makes it a versatile precursor for a wide range of more complex molecules. The imidazole core is a common motif in many biologically active compounds, while the chloro- and aldehyde- groups serve as reactive handles for further chemical modifications.[4] The aldehyde functionality, in particular, is a versatile electrophilic site, enabling the synthesis of Schiff base ligands, which are crucial for constructing stable metal complexes with potential antimicrobial, antifungal, and anticancer properties.[2][5] A thorough understanding and robust analysis of its functional groups are therefore paramount for its effective utilization in research and development.

## Molecular Structure and Electronic Properties

The chemical behavior and spectroscopic signature of 4,5-dichloro-1H-imidazole-2-carboxaldehyde are a direct consequence of its electronic architecture. The two chlorine atoms exert a strong electron-withdrawing inductive effect (-I) on the imidazole ring. This effect, combined with the electron-withdrawing nature of the aldehyde group, significantly influences the electron density distribution across the molecule, impacting its reactivity and spectroscopic properties.

Caption: Electronic effects in 4,5-dichloro-1H-imidazole-2-carboxaldehyde.

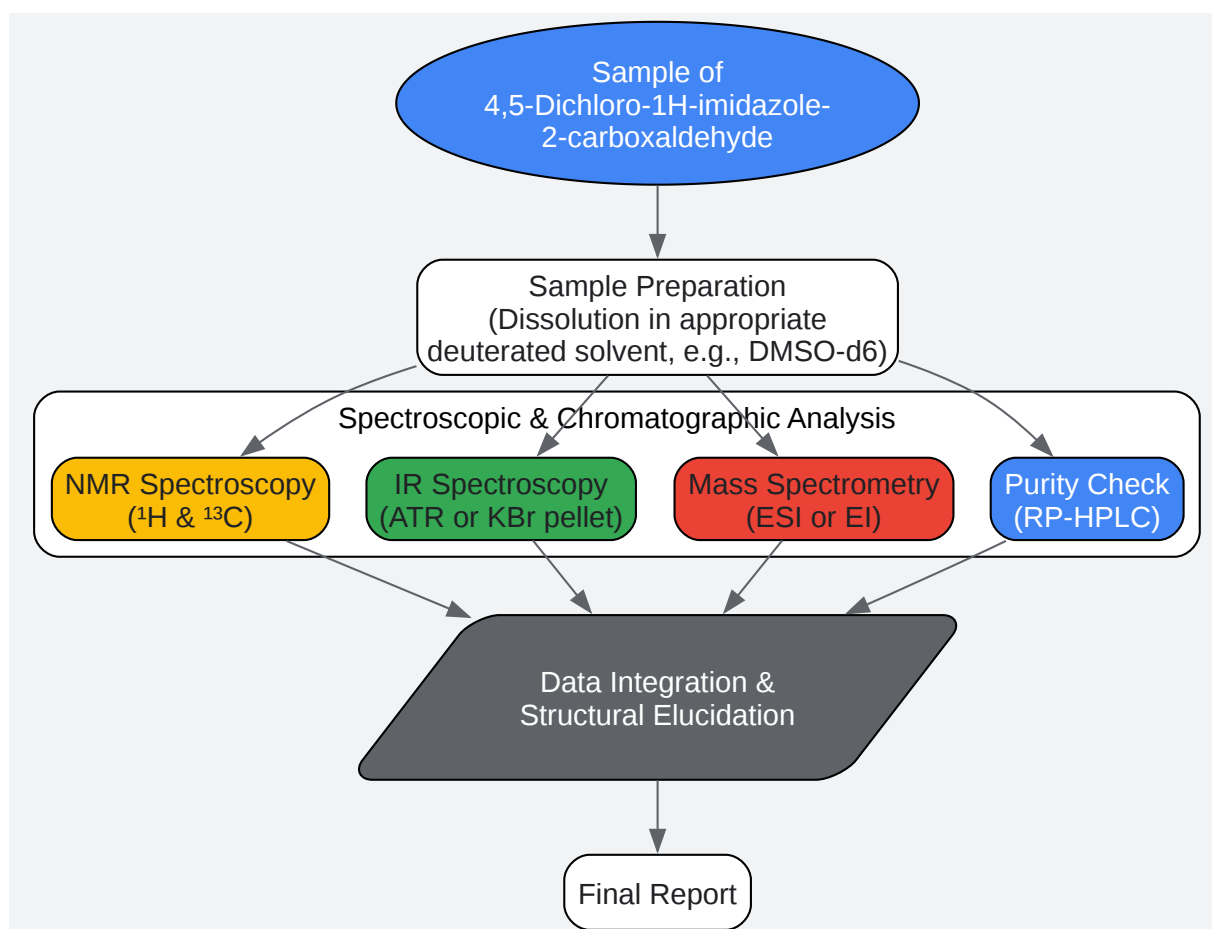
## Synthesis and Chemical Reactivity

While numerous synthetic routes exist for imidazole derivatives, the preparation of 4,5-dichloro-1H-imidazole-2-carboxaldehyde typically involves the formylation of the pre-formed 4,5-dichloroimidazole ring or the transformation of a C2-substituted precursor, such as a carboxylic acid or its derivative.[6] The reactivity of the molecule is dominated by its aldehyde group. It readily undergoes nucleophilic addition and condensation reactions. A prime example is the

reaction with primary amines to form imines (Schiff bases), a cornerstone reaction for developing ligands in coordination chemistry and for building larger pharmaceutical scaffolds. [2] The chlorine atoms can also be displaced by strong nucleophiles under specific conditions, allowing for further functionalization of the imidazole core.[4]

## Core Functional Group Analysis: A Multi-Technique Approach

Definitive characterization requires a synergistic approach, combining several analytical techniques. Each method provides unique and complementary information about the molecule's functional groups.



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Caption: General workflow for the functional group analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure in solution. For this compound, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential.

$^1\text{H}$  NMR Analysis: The proton spectrum is expected to show two key signals:

- Aldehyde Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic ring. It will appear as a singlet significantly downfield.
- Imidazole N-H Proton: This proton is exchangeable and its chemical shift can be concentration-dependent. It typically appears as a broad singlet.

$^{13}\text{C}$  NMR Analysis: The carbon spectrum provides insight into the carbon framework:

- Aldehyde Carbonyl Carbon (C=O): This carbon is highly deshielded and appears far downfield.
- Imidazole Ring Carbons (C2, C4, C5): The C2 carbon, attached to the aldehyde, will be distinct from the two equivalent chlorine-bearing carbons (C4 and C5).

Predicted NMR Data (in DMSO- $d_6$ )	
$^1\text{H}$ NMR	Chemical Shift ( $\delta$ , ppm)
Aldehyde H (s, 1H)	~9.8 - 10.2
Imidazole NH (br s, 1H)	~13.0 - 14.0
$^{13}\text{C}$ NMR	Chemical Shift ( $\delta$ , ppm)
Aldehyde C=O	~180 - 185
Imidazole C2	~145 - 150
Imidazole C4/C5	~120 - 125

Note: These are predicted values based on data from similar structures like imidazole-2-carboxaldehyde.<sup>[7]</sup> Actual values may vary.

#### Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- **Instrument Setup:** Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.
- **<sup>1</sup>H NMR Acquisition:** Acquire a standard one-pulse proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **<sup>13</sup>C NMR Acquisition:** Acquire a proton-decoupled <sup>13</sup>C spectrum. Due to the lower natural abundance of <sup>13</sup>C, a larger number of scans will be required.
- **Data Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard (e.g., DMSO-d<sub>6</sub> at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups based on their characteristic vibrational frequencies.

#### Expected IR Absorptions:

- **N-H Stretch:** A broad absorption band characteristic of the imidazole N-H group.
- **C=O Stretch:** A strong, sharp absorption band characteristic of the aldehyde carbonyl group. The conjugation with the imidazole ring will shift this frequency slightly lower than a typical aliphatic aldehyde.
- **C=N and C=C Stretches:** Absorptions related to the imidazole ring stretching vibrations.
- **C-Cl Stretch:** Strong absorptions in the fingerprint region.

Key IR Functional Groups	
Functional Group	Characteristic Absorption (cm <sup>-1</sup> )
N-H (stretch, imidazole)	3100 - 3300 (broad)
C=O (stretch, aldehyde)	1680 - 1700 (strong, sharp)
C=N / C=C (ring stretch)	1450 - 1600
C-Cl (stretch)	700 - 850

### Experimental Protocol: FT-IR Spectroscopy (ATR)

- **Sample Preparation:** Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
- **Background Scan:** Clean the ATR crystal and record a background spectrum of the empty accessory.
- **Sample Scan:** Apply pressure to ensure good contact between the sample and the crystal. Record the sample spectrum.
- **Data Processing:** The software will automatically subtract the background from the sample spectrum to generate the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the key functional groups.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural clues through fragmentation patterns.

### Expected Mass Spectrum Features:

- **Molecular Ion Peak (M<sup>+</sup>):** The spectrum should show a cluster of peaks corresponding to the molecular ion. The nominal mass is 164 g/mol (for <sup>35</sup>Cl).[1]
- **Isotopic Pattern:** A critical diagnostic feature will be the isotopic pattern for the two chlorine atoms. The presence of <sup>35</sup>Cl and <sup>37</sup>Cl isotopes will result in a characteristic M<sup>+</sup>, [M+2]<sup>+</sup>, and

[M+4]<sup>+</sup> peak cluster with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive confirmation of a dichloro-substituted compound.

- Fragmentation: Common fragmentation pathways would include the loss of the aldehyde group (loss of 29 Da for -CHO) or loss of a chlorine atom.

#### Experimental Protocol: Mass Spectrometry (ESI)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10  $\mu$ L/min).
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass data for elemental composition confirmation.
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak cluster and compare its isotopic pattern to the theoretical pattern for a C<sub>4</sub>H<sub>2</sub>Cl<sub>2</sub>N<sub>2</sub>O species.

## Applications in Research and Development

The robust characterization of 4,5-dichloro-1H-imidazole-2-carboxaldehyde is the first step in its journey as a high-value building block. It is extensively used in:

- Pharmaceutical Development: As a scaffold for synthesizing novel antifungal agents and other therapeutic compounds.<sup>[3]</sup>
- Agrochemicals: It serves as a precursor in the formulation of potent fungicides and herbicides.<sup>[3][4]</sup>
- Materials Science: Used in the production of advanced coatings and materials where its stability and chemical properties are advantageous.<sup>[3]</sup>

## Conclusion

The functional group analysis of 4,5-dichloro-1H-imidazole-2-carboxaldehyde is a critical process that relies on the integrated application of NMR, IR, and MS. Each technique provides indispensable, complementary data that, when combined, allows for the unambiguous confirmation of the molecule's structure. The protocols and interpretive guidance provided in this document offer a self-validating framework for researchers to confidently characterize this important synthetic intermediate, ensuring its quality and suitability for downstream applications in drug discovery and beyond.

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